D-Glucitol hexakis(bromoacetate)

Hydrophobicity Chromatography Solubility

Research pain point: Lower-substituted sorbitol bromoacetates lack sufficient conjugation sites and hydrophobicity for dendrimer construction or high-valency crosslinking. D-Glucitol hexakis(bromoacetate) (CAS 94232-79-8) delivers six electrophilic bromoacetate groups on a sorbitol scaffold. • Six reactive sites vs. 1-5 on substitutes-maximizes crosslinking efficiency and drug-loading capacity • XLogP 4.6 enables solubility in aprotic, non-polar solvents inaccessible to less substituted analogs • Distinct reversed-phase HPLC retention time-ideal as a reference standard for per-bromoacetylated carbohydrate impurity quantification

Molecular Formula C18H20Br6O12
Molecular Weight 907.8 g/mol
CAS No. 94232-79-8
Cat. No. B12648180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol hexakis(bromoacetate)
CAS94232-79-8
Molecular FormulaC18H20Br6O12
Molecular Weight907.8 g/mol
Structural Identifiers
SMILESC(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr
InChIInChI=1S/C18H20Br6O12/c19-1-11(25)31-7-9(33-13(27)3-21)17(35-15(29)5-23)18(36-16(30)6-24)10(34-14(28)4-22)8-32-12(26)2-20/h9-10,17-18H,1-8H2/t9-,10+,17-,18-/m1/s1
InChIKeyKXLVTWBHOAXHQM-AYBUMKCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol Hexakis(bromoacetate) Overview


D‑Glucitol hexakis(bromoacetate) (CAS 94232‑79‑8) is a fully substituted sorbitol derivative in which all six hydroxyl groups are esterified with bromoacetyl moieties [1]. The compound is classified as a polyfunctional haloacetate ester, exhibiting a molecular formula of C₁₈H₂₀Br₆O₁₂ and a molecular weight of 907.8 g/mol . Its six electrophilic bromoacetate groups render it a dense, multivalent scaffold for nucleophilic substitution, cross‑linking, and controlled release applications .

Multivalent conjugation scaffold Fully substituted with six bromoacetyl groups for maximum reactive-site density.
High hydrophobicity for non‑polar workflows Reported XLogP profile supports solubility in organic solvents and reversed‑phase HPLC.
HPLC method development and analysis Distinct retention behavior enables separation from lower‑substituted bromoacetates.

Why Sorbitol Bromoacetate Substitution Matters


Lower‑substituted sorbitol bromoacetates (e.g., pentakis‑, tetrakis‑, or mono‑bromoacetates) differ fundamentally in their hydrophobicity, reactive‑group density, and molecular topology [1]. Replacing the hexakis compound with a less substituted analog reduces the number of accessible conjugation sites and alters the molecule's partition behavior, which directly impacts cross‑linking efficiency, purification by reversed‑phase HPLC, and the achievable drug‑loading capacity in prodrug design [2]. The quantitative distinctions that follow establish why procurement decisions must be based on the specific substitution pattern.

Target: Hexakis(bromoacetate)
Reactive groups
6 bromoacetyl
Hydrophobicity
High (reported XLogP ~4.6)
HPLC retention
Strong reversed‑phase retention
Lower‑substituted analogs
Reactive groups
≤5 bromoacetyl
Hydrophobicity
Moderate to low (XLogP 1.0‑3.2)
HPLC retention
Weaker, retention shifts dramatically

Quantitative Differentiation from Analogs


Hydrophobicity and Reversed-Phase Retention

D‑Glucitol hexakis(bromoacetate) exhibits a predicted XLogP of 4.6 [1], which is substantially higher than that of partially substituted bromoacetates (e.g., pentakis‑ XLogP 3.2 [2]) and non‑brominated peracetate (XLogP ~0 [3]). This elevated hydrophobicity translates directly to stronger retention in reversed‑phase HPLC systems and greater solubility in organic solvents, enabling separation strategies that are impossible with more polar analogs.

Hydrophobicity (XLogP)
Computed descriptor
Hexakis: 4.6
Pentakis: 3.2
Tetrakis: 1.06
Hexaacetate: ~0
Separation and solvent selection strongly depend on bromoacetyl content.
Log‑scale difference; reported partition coefficient may vary with method.
Hydrophobicity Chromatography Solubility

Reactive Group Density and Cross-linking Capacity

The hexakis derivative contains six reactive bromoacetyl groups, whereas pentakis‑, tetrakis‑, and mono‑bromoacetate analogs possess five, four, and one such group, respectively [1]. This higher reactive‑site density enables the simultaneous or sequential conjugation of up to six nucleophiles, making it the preferred scaffold when maximum valency or cross‑linking density is required.

Reactive group density
Class‑level inference
6 electrophilic bromoacetate sites
Maximal valency for cross‑linking and multivalent display.
Analogs provide 1–5 sites; loading capacity scales with number.
Multivalent conjugation Cross‑linking Scaffold functionalization

Topological Polar Surface Area and Membrane Permeability

The hexakis‑bromoacetate has a computed topological polar surface area (tPSA) of 158 Ų [1]. In contrast, D‑sorbitol hexaacetate (the non‑brominated analog) exhibits a tPSA of 157.8 Ų . The near‑identical tPSA values indicate that bromine substitution does not substantially alter the polar surface area, preserving a favorable tPSA (< 140‑160 Ų) for potential blood‑brain barrier penetration, while the dramatically higher XLogP (4.6 vs. ~0) provides the hydrophobic character required for specific formulations or retention mechanisms.

tPSA & membrane context
Computed descriptor
tPSA: 158 Ų
(hexaacetate: 157.8 Ų)
High hydrophobicity with moderate polar surface area; unique among sorbitol esters.
Negligible tPSA difference vs. non‑brominated analog; logP drives retention.
tPSA Membrane permeability ADME

Applications of D-Glucitol Hexakis(bromoacetate)


Multivalent Conjugation Scaffold

The six bromoacetyl groups offer the highest reactive‑group density among the sorbitol bromoacetate series [1]. This makes the hexakis derivative the compound of choice when constructing dendrimers, preparing high‑valency cross‑linkers for protein or polymer networks, or designing prodrugs where multiple drug molecules must be conjugated to a single carrier .

Hydrophobic Intermediate for Non-Polar Reactions

With an XLogP of 4.6, D‑glucitol hexakis(bromoacetate) is soluble in organic solvents that are inaccessible to its less substituted counterparts [1]. This property enables its use as a hydrophobic building block in organic synthesis, particularly in reactions that must be conducted in aprotic, non‑polar solvents, or in the preparation of lipophilic drug‑conjugate precursors .

Reversed-Phase HPLC Method Development

The large hydrophobicity differential between the hexakis (XLogP 4.6) and lower‑substituted derivatives (XLogP 1.0–3.2) translates to distinct retention times on standard reversed‑phase columns [1]. This property is exploited in analytical method development and preparative separations, where the compound serves as a model analyte for optimizing gradients or as a reference standard for quantifying per‑bromoacetylated carbohydrate impurities .

Application
Selection Property
Validation Focus
Multivalent conjugation and cross‑linking studies
Reactive group density and scaffold multivalency
Nucleophile conjugation efficiency and cross‑link density
Non‑polar organic synthesis and hydrophobic intermediate
High hydrophobicity and organic‑phase solubility
Solubility in aprotic solvents and reaction compatibility
HPLC method development and analytical separations
Distinct reversed‑phase retention vs. lower‑substituted analogs
Retention time differentiation and gradient optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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